molecular formula C8H13F2NO2 B8601229 1-Piperidineacetic acid, 4,4-difluoro-, methyl ester

1-Piperidineacetic acid, 4,4-difluoro-, methyl ester

Cat. No. B8601229
M. Wt: 193.19 g/mol
InChI Key: FXAPZTYFPVGUAN-UHFFFAOYSA-N
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Patent
US07994176B2

Procedure details

Treat a ° C. solution of 4,4-difluoropiperidin HCl (17.91 g, 0.113 mol) and (CH3CH2)3N (28.75 g, 0.284 mol) in CH2Cl2 (250 mL) with methyl bromoacetate (17.37 g, 0.113 mol), warm to room temperature, and stir 16 hours at room temperature under N2. Dilute the reaction with saturated NaHCO3 and water and extract twice with 3:1 chloroform:isopropanol. Dry the organic layer (Na2SO4), remove the solvent in vacuo to afford crude product, and purify with 0 to 5% methanol in CH2Cl2 to afford 14.22 g (65%) of the titled product. Rf=0.77 (9/1 CH2Cl2/methanol). ES MS (m/z): 194 (M+).
Quantity
17.91 g
Type
reactant
Reaction Step One
Quantity
28.75 g
Type
reactant
Reaction Step One
Quantity
17.37 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
65%

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]1([F:9])[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1.N(CC)(CC)CC.Br[CH2:18][C:19]([O:21][CH3:22])=[O:20].C([O-])(O)=O.[Na+]>C(Cl)Cl.O>[CH3:22][O:21][C:19](=[O:20])[CH2:18][N:6]1[CH2:7][CH2:8][C:3]([F:9])([F:2])[CH2:4][CH2:5]1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
17.91 g
Type
reactant
Smiles
Cl.FC1(CCNCC1)F
Name
Quantity
28.75 g
Type
reactant
Smiles
N(CC)(CC)CC
Name
Quantity
17.37 g
Type
reactant
Smiles
BrCC(=O)OC
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir 16 hours at room temperature under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Treat a ° C
ADDITION
Type
ADDITION
Details
Dilute
EXTRACTION
Type
EXTRACTION
Details
extract twice with 3:1 chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layer (Na2SO4)
CUSTOM
Type
CUSTOM
Details
remove the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
to afford crude product
CUSTOM
Type
CUSTOM
Details
purify with 0 to 5% methanol in CH2Cl2

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC(CN1CCC(CC1)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.22 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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